4-(4-Methoxypiperidin-1-yl)benzoic acid
Overview
Description
4-(4-Methoxypiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzoic acid moiety substituted with a methoxypiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-methoxypiperidine with a benzoic acid derivative. One common method includes the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced, especially at the benzoic acid moiety, to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxypiperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(4-formylpiperidin-1-yl)benzoic acid.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxypiperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxypiperidine group can interact with various enzymes or receptors, potentially modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Hydroxypiperidin-1-yl)benzoic acid: Contains a hydroxyl group instead of a methoxy group.
4-(4-Ethoxypiperidin-1-yl)benzoic acid: Features an ethoxy group instead of a methoxy group.
Uniqueness: 4-(4-Methoxypiperidin-1-yl)benzoic acid is unique due to the presence of the methoxypiperidine group, which imparts specific chemical and biological properties. This makes it distinct from its analogs and valuable for targeted research applications.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGCMZGIXJHKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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